
5-Aminopentil Metanosulfonato de Metilo Hidrobromuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-Aminopentyl Methanthiosulfonate Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in the study of protein structures and functions, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Employed in the production of specialized chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentyl Methanthiosulfonate Hydrobromide typically involves the reaction of 5-aminopentylamine with methanthiosulfonate under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production methods for 5-Aminopentyl Methanthiosulfonate Hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminopentyl Methanthiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Mecanismo De Acción
The mechanism of action of 5-Aminopentyl Methanthiosulfonate Hydrobromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets through covalent bonding or other interactions, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Aminopentyl Methanthiosulfonate Hydrochloride
- 5-Aminopentyl Methanthiosulfonate Sulfate
- 5-Aminopentyl Methanthiosulfonate Nitrate
Uniqueness
5-Aminopentyl Methanthiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-Aminopentyl Methanthiosulfonate Hydrobromide can be achieved through the reaction of 5-Aminopentyl Methanethiosulfonate with Hydrobromic acid.", "Starting Materials": ["5-Aminopentyl Methanethiosulfonate", "Hydrobromic acid"], "Reaction": [ "Step 1: Dissolve 5-Aminopentyl Methanethiosulfonate in anhydrous ethanol", "Step 2: Add Hydrobromic acid to the solution and stir for 1 hour", "Step 3: Allow the reaction mixture to cool to room temperature", "Step 4: Filter the precipitated product and wash with ethanol", "Step 5: Dry the product under vacuum to obtain 5-Aminopentyl Methanthiosulfonate Hydrobromide as a white solid." ] } | |
Número CAS |
351422-76-9 |
Fórmula molecular |
C6H16BrNO2S2 |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
5-methylsulfonylsulfanylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C6H15NO2S2.BrH/c1-11(8,9)10-6-4-2-3-5-7;/h2-7H2,1H3;1H |
Clave InChI |
CXOOWSIZRDGDQJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCCCCCN.Br |
SMILES canónico |
CS(=O)(=O)SCCCCCN.Br |
Sinónimos |
Methanesulfonothioic Acid, S-(5-Aminopentyl) Ester Hydrobromide; _x000B_5-Aminopentyl MTS HBr; MTSPeA; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


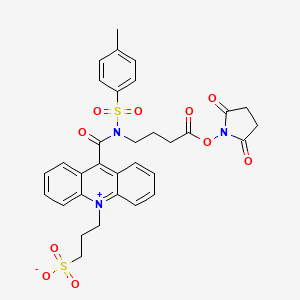

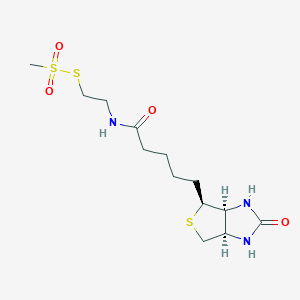
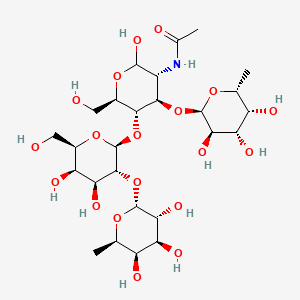
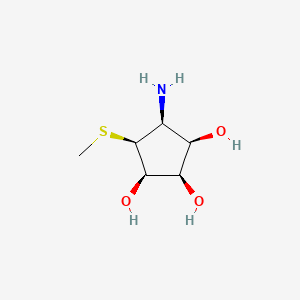
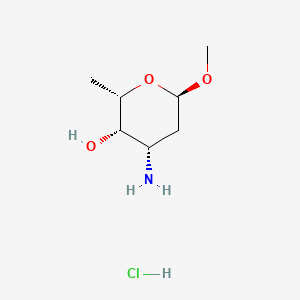
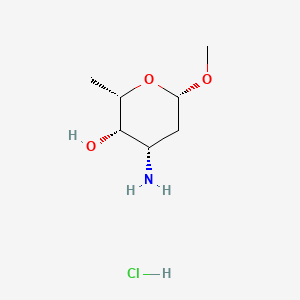
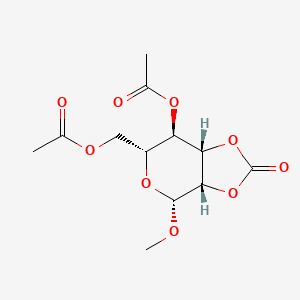




![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)

